[(Z)-2-(benzenesulfonyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-2-(benzenesulfonyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]dimethylamine is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a chlorinated pyridine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-2-(benzenesulfonyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]dimethylamine typically involves multiple steps, including the formation of the benzenesulfonyl group and the chlorinated pyridine ring. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[(Z)-2-(benzenesulfonyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]dimethylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
[(Z)-2-(benzenesulfonyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]dimethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(Z)-2-(benzenesulfonyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]dimethylamine involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group and the chlorinated pyridine ring play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biological processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile: This compound shares the chlorinated pyridine ring and trifluoromethyl group but lacks the benzenesulfonyl group and dimethylamine moiety.
3-chloro-2-aminoethyl-5-trifluoromethylpyridine: This compound has a similar pyridine ring structure but differs in the functional groups attached to it.
Uniqueness
[(Z)-2-(benzenesulfonyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]dimethylamine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzenesulfonyl group and the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(Z)-2-(benzenesulfonyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylethenamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O2S/c1-22(2)10-14(25(23,24)12-6-4-3-5-7-12)15-13(17)8-11(9-21-15)16(18,19)20/h3-10H,1-2H3/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOKKIDCOFLCLP-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C1=C(C=C(C=N1)C(F)(F)F)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C1=C(C=C(C=N1)C(F)(F)F)Cl)\S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.